molecular formula C14H19N3 B1414886 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine CAS No. 1042640-89-0

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B1414886
CAS No.: 1042640-89-0
M. Wt: 229.32 g/mol
InChI Key: HWBUOIIGNQYWEA-UHFFFAOYSA-N
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Description

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine (CAS Number 1042640-89-0) is a chemical compound offered for research and medicinal purposes . This compound is built on a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities. Benzimidazole derivatives are frequently investigated for their antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects, making them a significant focus in drug discovery efforts . As a research chemical, this compound serves as a valuable building block for scientists working in organic synthesis and medicinal chemistry. It can be utilized to develop and explore new therapeutic agents, particularly as part of projects aimed at creating multitarget-directed ligands for complex diseases . Researchers can employ this substance in the design and synthesis of novel molecules, biological screening assays, and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(cyclohexylmethyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBUOIIGNQYWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated benzodiazole derivatives.

Scientific Research Applications

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Comparisons

Aromatic vs. Aliphatic Substituents
  • 2-Phenyl-1H-1,3-benzodiazol-5-amine (CAS 1767-25-5):

    • Structure : Phenyl group at the 2-position.
    • Properties : Molecular weight 209.25 (C₁₃H₁₁N₃), IUPAC name 2-phenyl-3H-benzimidazol-5-amine.
    • Comparison : The phenyl group enhances π-π stacking but reduces solubility compared to the cyclohexylmethyl group. Lacks the conformational flexibility of the cyclohexane ring .
  • 2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride (sc-340467):

    • Structure : Thiophene ring at the 2-position.
    • Properties : Exhibits strong electron delocalization due to the sulfur atom, improving metal ion coordination and stability in polar solvents .
Fluorinated Derivatives
  • 2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine (CAS 108281-62-5): Structure: 4-Fluorophenylmethyl substituent. Properties: Molecular weight 241.26 (C₁₄H₁₂FN₃).
  • 2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride (sc-340569):

    • Properties : Available as a hydrochloride salt (MW 315.21), improving aqueous solubility. The ortho-fluorine substituent may sterically hinder binding interactions compared to the para-fluoro analog .
Heterocyclic Substituents
  • 2-(Furan-2-yl)-1H-1,3-benzodiazol-5-amine (CID 744225):
    • Structure : Furan ring at the 2-position.
    • Properties : Molecular formula C₁₁H₉N₃O, MW 199.21. The oxygen atom in furan enhances hydrogen bonding but reduces electron density compared to thiophene .
Solubility and Stability
  • Cyclohexylmethyl derivatives generally exhibit higher lipophilicity (logP ~3.5–4.0) compared to phenyl (logP ~2.8) or furan-containing analogs (logP ~1.9) .
  • Thiophene-containing analogs demonstrate exceptional stability in solvents like DMSO and ethanol, attributed to hydrogen bonding and π-π interactions .

Data Table: Key Comparative Metrics

Compound Name Substituent Molecular Formula MW Key Properties Biological Relevance References
2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine Cyclohexylmethyl C₁₄H₁₈N₄ 242.32 High lipophilicity, flexible aliphatic chain Membrane permeability studies
2-Phenyl-1H-1,3-benzodiazol-5-amine Phenyl C₁₃H₁₁N₃ 209.25 Strong π-π stacking, moderate solubility Structural analog studies
2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine HCl Thiophene C₁₁H₁₀ClN₃S 259.73 Enhanced metal coordination, solvent-stable Antimicrobial applications
2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine 4-Fluorophenylmethyl C₁₄H₁₂FN₃ 241.26 Electrophilic reactivity, improved solubility Drug design scaffolds

Biological Activity

2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H18_{18}N3_{3}
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 1042640-89-0

The biological activity of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine is primarily attributed to its interaction with various biological targets, including:

  • Receptor Modulation : It has been shown to influence neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Pharmacological Activities

Research indicates that 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine exhibits several pharmacological activities:

Activity TypeDescriptionReferences
Antidepressant EffectsDemonstrated efficacy in animal models for depression relief.
Anticancer PropertiesIn vitro studies suggest potential in inhibiting cancer cell proliferation.
Neuroprotective EffectsExhibits protective effects on neuronal cells under stress conditions.

Case Studies

Several studies have explored the biological effects of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine:

  • Antidepressant Activity :
    • In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin levels in the brain .
  • Anticancer Activity :
    • A study evaluated the compound's effect on various cancer cell lines. Results indicated that it inhibited cell growth and induced apoptosis in human breast cancer cells. The study concluded that further investigation into its use as an adjunct therapy in cancer treatment is warranted .
  • Neuroprotection :
    • Research focused on the neuroprotective effects of the compound demonstrated that it could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine, and what reaction conditions are typically employed?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexylmethyl-substituted enamines or benzodiazole precursors. For example, self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride or mineral acids) yields structurally related benzodiazole derivatives. Reaction optimization often requires controlled stoichiometry, inert atmospheres, and temperature gradients (e.g., 50–80°C) to prevent side reactions like over-alkylation . Multi-step syntheses may involve protecting-group strategies for the amine functionality, as seen in analogous benzimidazole derivatives .

Q. How can X-ray crystallography be utilized to confirm the molecular structure and regiochemistry of benzodiazol-amine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving ambiguities in regiochemistry and stereochemistry. For example, Acta Crystallographica studies on benzothiazol-amine derivatives demonstrate how bond angles, torsion angles, and hydrogen-bonding networks confirm substitution patterns. Key parameters include:

  • Crystallographic Data Table :
ParameterValue (Example)Source
Space groupP 1
Bond length (C–N)1.34 Å
Dihedral angle5.2° between rings
  • Refinement using software like SHELX and validation via R-factors (< 0.05) ensure accuracy .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine in multi-step syntheses, particularly when dealing with unstable intermediates?

  • Methodological Answer :

  • Intermediate Stabilization : Use low-temperature (-78°C) conditions for lithiation or Grignard reactions to prevent decomposition.
  • Catalytic Systems : Palladium or copper catalysts enhance coupling efficiency in Suzuki-Miyaura or Ullmann reactions for aryl-alkyl linkages .
  • In Situ Monitoring : Real-time FT-IR or HPLC tracks reactive intermediates, enabling rapid adjustment of pH or solvent polarity .
  • Case Study : A 17.7 mmol-scale hydrolysis of a benzimidazole derivative achieved 85% yield under pH-controlled conditions (pH 5–6) with acetic acid .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) when characterizing substituted benzodiazol-amines?

  • Methodological Answer :

  • Complementary Techniques : Combine 1H^1H-/13C^{13}C-NMR with XRD to resolve discrepancies. For instance, NMR may suggest tautomerism, while XRD definitively assigns the dominant tautomer .
  • Dynamic NMR : Variable-temperature NMR (e.g., 25–100°C) identifies conformational flexibility or rotamers causing signal splitting .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data to validate structures .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for benzodiazol-amine derivatives in pharmacological studies?

  • Methodological Answer :

  • Systematic Substituent Variation : Introduce substituents (e.g., halogens, alkyl groups) at the 5-position of the benzodiazole ring and assess bioactivity. For example, methyl or fluoro groups enhance metabolic stability in analogs .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase map electrostatic/hydrophobic interactions critical for target binding (e.g., kinase inhibition) .
  • Case Study : A benzoxazole-5-carboxamide derivative showed IC50_{50} = 0.8 μM against cancer cells, attributed to its carboxamide moiety’s hydrogen-bonding capacity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of benzodiazol-amine derivatives across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-luminescence) to isolate compound-specific effects .
  • Meta-Analysis : Compare IC50_{50} values from multiple sources, adjusting for variables like solvent (DMSO vs. saline) or incubation time .
  • Counter-Screening : Test compounds against off-target receptors (e.g., GPCRs) to identify non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine

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